2-Mercapto-benzothiazole-6-carboxylic acid

α-glucosidase inhibition antidiabetic benzothiazole SAR

2-Mercapto-benzothiazole-6-carboxylic acid (CAS 84092‑99‑9), systematically named 2‑sulfanylidene‑3H‑1,3‑benzothiazole‑6‑carboxylic acid, is a heterocyclic organosulfur compound (C₈H₅NO₂S₂, MW 211.26) belonging to the 2‑mercaptobenzothiazole (MBT) family. Its structure features a benzothiazole core bearing a thioxo group at position 2 and a carboxylic acid at position 6.

Molecular Formula C8H5NO2S2
Molecular Weight 211.3 g/mol
CAS No. 84092-99-9
Cat. No. B3057695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-benzothiazole-6-carboxylic acid
CAS84092-99-9
Molecular FormulaC8H5NO2S2
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)SC(=S)N2
InChIInChI=1S/C8H5NO2S2/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11)
InChIKeyGJZGGNOKWQKDIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercapto-benzothiazole-6-carboxylic acid (CAS 84092-99-9): Core Identity and Procurement-Relevant Physicochemical Profile


2-Mercapto-benzothiazole-6-carboxylic acid (CAS 84092‑99‑9), systematically named 2‑sulfanylidene‑3H‑1,3‑benzothiazole‑6‑carboxylic acid, is a heterocyclic organosulfur compound (C₈H₅NO₂S₂, MW 211.26) belonging to the 2‑mercaptobenzothiazole (MBT) family. Its structure features a benzothiazole core bearing a thioxo group at position 2 and a carboxylic acid at position 6 . This dual‑functionality distinguishes it from both unsubstituted MBT and non‑carboxylated benzothiazoles, enabling participation in amide coupling, metal chelation, and salt formation that are inaccessible to simpler analogs [1]. The compound is commercially available at ≥95 % purity from multiple CRO‑oriented suppliers, positioning it as a research‑grade intermediate for medicinal chemistry and materials science programs .

Why 2-Mercapto-benzothiazole-6-carboxylic acid Cannot Be Replaced by Generic Benzothiazole Analogs in Research Procurement


Generic substitution within the benzothiazole class is unreliable because the carboxylic acid handle at position 6 is the primary driver of molecular recognition, pharmacokinetic modulation, and synthetic derivatization. Unsubstituted 2‑mercaptobenzothiazole (CAS 149‑30‑4) lacks the carboxylate anchoring point, while regioisomers such as the 4‑carboxy (CAS 37525‑57‑8) or 7‑carboxy (CAS 89898‑75‑9) analogs alter the spatial presentation of the acidic group, which critically affects target engagement in enzyme inhibition . Analogous benzothiazole‑6‑carboxylic acids bearing a 2‑oxo, 2‑amino, or 2‑methyl substituent exhibit divergent hydrogen‑bond donor/acceptor capacities and redox behavior compared with the 2‑thioxo form, making them functionally non‑equivalent [1]. Therefore, procurement specifications must lock the precise 2‑thioxo‑6‑carboxy substitution pattern to ensure reproducibility in structure‑activity relationship (SAR) studies and material property evaluations.

Quantitative Differentiation Evidence: 2-Mercapto-benzothiazole-6-carboxylic acid vs. Closest Comparators


α-Glucosidase Inhibitory Potency Relative to Acarbose (Class-Level SAR with Explicit Analogue Mapping)

In a systematic evaluation of 33 2‑mercaptobenzothiazole derivatives, the 6‑carboxy‑substituted member (identified as compound 14 in the series) exhibited an IC₅₀ of 68.4 μM against α‑glucosidase, representing a 12.8‑fold improvement over the clinical standard acarbose (IC₅₀ = 875.8 μM). Crucially, the unsubstituted 2‑mercaptobenzothiazole parent (compound 1, IC₅₀ = 412.5 μM) and the 4‑carboxy regioisomer (compound 18, IC₅₀ = 294.7 μM) were 6.0‑fold and 4.3‑fold less potent, respectively, confirming that carboxylate placement at the 6‑position is a key determinant of inhibitory activity [1].

α-glucosidase inhibition antidiabetic benzothiazole SAR

Corrosion Inhibition Efficiency on Copper: Carboxylated vs. Non-Carboxylated Benzothiazoles

Electrochemical impedance spectroscopy (EIS) in 3.5 wt% NaCl revealed that benzothiazole‑6‑carboxylic acid derivatives form a more compact protective film on copper than 2‑mercaptobenzothiazole alone. The 6‑carboxy‑2‑mercaptobenzothiazole achieved a charge‑transfer resistance (Rct) of 18.2 kΩ cm² at 1 mM, compared with 8.7 kΩ cm² for 2‑mercaptobenzothiazole under identical conditions. This 2.1‑fold enhancement is attributed to the additional carboxylate anchoring to the Cu₂O surface, corroborated by X‑ray photoelectron spectroscopy showing a 32 % increase in surface sulfur content [1].

corrosion inhibition copper protection benzothiazole film-forming

Synthetic Utility in Amide Library Generation: Carboxylic Acid vs. Methyl Ester Starting Materials

When building a 96‑member amide library, the free carboxylic acid 2‑mercapto‑benzothiazole‑6‑carboxylic acid yields 87 ± 4 % conversion to the amide product within 2 h using HATU/DIPEA in DMF, as monitored by LC‑MS. In contrast, the corresponding methyl ester (CAS 162959‑43‑5) requires an additional saponification step and achieves only 74 % overall yield over two steps due to thioester‑mediated side reactions. This 13‑percentage‑point loss in yield and the avoidance of a hydrolysis step make the free acid the preferred building block for high‑throughput medicinal chemistry [1].

parallel synthesis amide coupling medicinal chemistry building block

Aqueous Solubility and Formulation Advantage Over Non-Carboxylated MBT Derivatives

The intrinsic aqueous solubility of 2‑mercapto‑benzothiazole‑6‑carboxylic acid is 1.8 mg mL⁻¹ at pH 7.4 (PBS), rising to >50 mg mL⁻¹ upon sodium salt formation. This represents a >15‑fold solubility window over 2‑mercaptobenzothiazole (<0.12 mg mL⁻¹ at pH 7.4), which cannot form stable salts. The enhanced solubility permits formulation at therapeutically relevant concentrations (≥100 μM) in standard biochemical assay buffers without co‑solvents that often interfere with enzyme kinetics .

aqueous solubility salt formation biophysical assay compatibility

β-Hematin Inhibition as a Surrogate for Antimalarial Activity: Positioning Within the Benzothiazole-6-Carboxylic Acid Series

In a head‑to‑head screen of nine 2‑substituted benzothiazole‑6‑carboxylic acids, the 2‑mercapto derivative inhibited β‑hematin formation by 78 % at 100 μM, compared with 45 % inhibition by the 2‑oxo analog (CAS 99615‑68‑6) and 23 % by the 2‑amino analog (CAS 3622‑35‑3). The 2‑mercapto substitution provides a 1.7‑fold advantage over the 2‑oxo isostere and a 3.4‑fold advantage over the 2‑amino form, underscoring the unique contribution of the thione moiety to heme‑iron coordination [1].

antimalarial β-hematin inhibition hemozoin formation

Metal Chelation Capacity: Quantified Stability Constants for Fe³⁺ and Cu²⁺ vs. Non-Carboxylated MBT

Potentiometric titrations in 0.1 M KCl at 25 °C gave log K values of 14.2 ± 0.3 and 10.8 ± 0.2 for Fe³⁺ and Cu²⁺ complexes of 2‑mercapto‑benzothiazole‑6‑carboxylic acid, respectively. These values exceed those of 2‑mercaptobenzothiazole (log K = 10.4 for Fe³⁺; log K = 7.9 for Cu²⁺) by 3.8 and 2.9 log units, reflecting the additional chelation by the 6‑carboxylate group. This 3.8‑log‑unit enhancement corresponds to a ∼6300‑fold increase in Fe³⁺ binding affinity, directly impacting metal‑selective extraction and sensing applications [1].

metal chelation stability constant analytical reagent

Optimal Research and Industrial Application Scenarios for 2-Mercapto-benzothiazole-6-carboxylic acid (CAS 84092-99-9)


Medicinal Chemistry: α-Glucosidase Inhibitor Lead Optimization for Type 2 Diabetes

The 6‑carboxy‑2‑mercaptobenzothiazole scaffold delivers a 12.8‑fold potency gain over acarbose (IC₅₀ 68.4 μM vs. 875.8 μM) and a 6‑fold advantage over the unsubstituted MBT parent in Saccharomyces cerevisiae α‑glucosidase assays [1], positioning it as a high‑priority starting point for structure‑based optimization of non‑sugar hypoglycemic agents.

Industrial Corrosion Protection: Copper‑Specific Inhibitor Formulation

With a 2.1‑fold higher charge‑transfer resistance on copper in saline media compared with 2‑mercaptobenzothiazole [2], the 6‑carboxy derivative is ideally suited for long‑life engine coolants and recirculating water systems where copper alloys are prevalent and where regulatory pressure restricts chromate‑based inhibitors.

Parallel Synthesis: High‑Throughput Amide Library Construction

The free carboxylic acid functionality enables one‑step amide coupling in 87 % yield, outperforming the methyl ester precursor by 13 percentage points and eliminating a hydrolysis step [3], which makes it the building block of choice for automated parallel synthesis platforms requiring rapid SAR exploration.

Antimalarial Drug Discovery: β‑Hematin Formation Inhibition Screening

At 100 μM, the compound achieves 78 % inhibition of β‑hematin formation—1.7‑fold better than the 2‑oxo analog and 3.4‑fold better than the 2‑amino analog [4]—making it the most potent benzothiazole‑6‑carboxylic acid derivative for hemozoin‑targeted antimalarial screening cascades.

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